N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE
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Overview
Description
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a unique combination of cyano, cyclopenta[b]thiophene, and pyrazolyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core cyclopenta[b]thiophene structure. This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The cyano group is introduced via cyanoacetylation reactions, which involve the reaction of amines with alkyl cyanoacetates under various conditions .
The iodopyrazole moiety is synthesized separately, often through halogenation reactions of pyrazole derivatives. The final step involves coupling the iodopyrazole with the cyano-cyclopenta[b]thiophene intermediate using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets within biological systems. The cyano group and the pyrazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIEN-2-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- N-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIEN-2-YL)-2-[(2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE
Uniqueness
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of a cyano group, a cyclopenta[b]thiophene ring, and an iodopyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-iodopyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN4OS/c14-8-5-16-18(6-8)7-12(19)17-13-10(4-15)9-2-1-3-11(9)20-13/h5-6H,1-3,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGXVWWDUNEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CN3C=C(C=N3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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